molecular formula C7H8N2O5 B13655578 Methyl 2-(2,5-dioxoimidazolidin-4-ylidene)-2-methoxyacetate

Methyl 2-(2,5-dioxoimidazolidin-4-ylidene)-2-methoxyacetate

Cat. No.: B13655578
M. Wt: 200.15 g/mol
InChI Key: VXMUXNCNTZNHQP-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2,5-dioxoimidazolidin-4-ylidene)-2-methoxyacetate is a chemical compound with a unique structure that includes an imidazolidine ring

Preparation Methods

The synthesis of Methyl 2-(2,5-dioxoimidazolidin-4-ylidene)-2-methoxyacetate typically involves the reaction of imidazolidine-2,4-dione derivatives with methoxyacetyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-(2,5-dioxoimidazolidin-4-ylidene)-2-methoxyacetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-(2,5-dioxoimidazolidin-4-ylidene)-2-methoxyacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(2,5-dioxoimidazolidin-4-ylidene)-2-methoxyacetate involves its interaction with specific molecular targets. In antibacterial applications, it is believed to inhibit bacterial growth by interfering with essential enzymatic processes within the bacterial cells . The exact molecular pathways and targets are still under investigation, but it is thought to involve the disruption of cell wall synthesis or protein function.

Comparison with Similar Compounds

Methyl 2-(2,5-dioxoimidazolidin-4-ylidene)-2-methoxyacetate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity patterns.

Properties

Molecular Formula

C7H8N2O5

Molecular Weight

200.15 g/mol

IUPAC Name

methyl (2Z)-2-(2,5-dioxoimidazolidin-4-ylidene)-2-methoxyacetate

InChI

InChI=1S/C7H8N2O5/c1-13-4(6(11)14-2)3-5(10)9-7(12)8-3/h1-2H3,(H2,8,9,10,12)/b4-3-

InChI Key

VXMUXNCNTZNHQP-ARJAWSKDSA-N

Isomeric SMILES

CO/C(=C\1/C(=O)NC(=O)N1)/C(=O)OC

Canonical SMILES

COC(=C1C(=O)NC(=O)N1)C(=O)OC

Origin of Product

United States

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